N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide
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Overview
Description
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Scientific Research Applications
Organocatalytic Activity
One study introduced a new type of organocatalyst bearing a pyrrolidine and a sulfone moiety, prepared from derivatives related to "N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide," showing high catalytic activity toward asymmetric Michael reactions of cyclohexanone and nitroolefins. This catalyst enabled the production of adducts with high yields and stereoselectivity on water without any additives (Syu, Lin, & Kao, 2010).
Molecular Interaction Studies
Another study focused on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, providing insights into the conformational preferences and the binding efficacy of these compounds. This research aids in understanding the steric and electronic requirements for the interaction with cannabinoid receptors, which could be relevant for designing receptor-specific drugs (Shim et al., 2002).
Catalytic Applications in Water Oxidation
Research on Ru complexes involving ligands related to "this compound" has shown potential for water oxidation, a critical reaction for energy conversion and storage technologies. These complexes demonstrated significant oxygen evolution activity, highlighting the role of electronic properties of the ligands in catalytic performance (Zong & Thummel, 2005).
Synthetic Methodologies
A novel synthetic methodology utilizing nano magnetite as a catalyst for the one-pot synthesis of derivatives, including "1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol," has been developed. This method showcases the efficiency of using magnetic nanoparticles under ultrasound irradiation, offering a clean, rapid, and high-yield approach to synthesizing such compounds (Mokhtary & Torabi, 2017).
Future Directions
The future directions for “N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide” and similar compounds involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Properties
IUPAC Name |
N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-22(21-9-3-6-18-5-1-2-8-20(18)21)24-15-17-10-13-25(14-11-17)29(27,28)19-7-4-12-23-16-19/h1-9,12,16-17H,10-11,13-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCQRPSTCZFLPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.